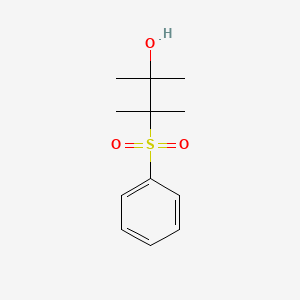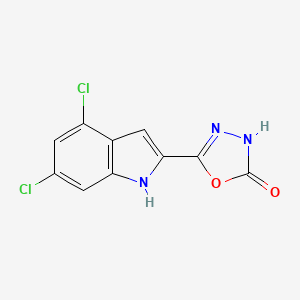![molecular formula C24H18F3N3 B12593605 3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline CAS No. 571970-37-1](/img/structure/B12593605.png)
3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the trifluoromethylation of 4-iodobenzene . This intermediate is then subjected to further reactions to introduce the pyridine ring and the aniline groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The exact industrial methods may vary depending on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with similar chemical properties.
3-(Trifluoromethyl)phenol: A simpler compound with a trifluoromethyl group attached to a phenol ring.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: A related compound with an isocyanate functional group.
Uniqueness
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline is unique due to its combination of a trifluoromethylated phenyl ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
571970-37-1 |
|---|---|
Molekularformel |
C24H18F3N3 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
3-[6-(3-aminophenyl)-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]aniline |
InChI |
InChI=1S/C24H18F3N3/c25-24(26,27)19-7-1-4-15(10-19)18-13-22(16-5-2-8-20(28)11-16)30-23(14-18)17-6-3-9-21(29)12-17/h1-14H,28-29H2 |
InChI-Schlüssel |
JASLAELDDOEMNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC(=C2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)


![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)


![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)


